4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole
Description
Propriétés
IUPAC Name |
4,7-dimethoxy-2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-28-15-6-7-16(29-2)19-18(15)23-21(31-19)25-10-8-24(9-11-25)20-22-14-5-4-13(32(3,26)27)12-17(14)30-20/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUECETODTGIHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4,7-dimethoxybenzo[d]thiazole and 6-(methylsulfonyl)benzo[d]thiazole. These intermediates are then coupled using piperazine as a linking agent under controlled conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Core Heterocyclic Systems
- Target Compound : Contains two benzothiazole rings connected through a piperazine linker. The 4,7-dimethoxy substitution enhances electron-donating capacity, while the methylsulfonyl group introduces strong electron-withdrawing effects.
- Compound 32 (Heterocycles, 2020) : Features a benzo[d]thiazole fused with a benzo[c][1,2,5]thiadiazole and a 1,3-dioxolane ring. Lacks the piperazine linker and methylsulfonyl group .
- Benzoxazole/Thiazole-Piperazine Derivatives () : Incorporate a benzhydryl-piperazine moiety attached to benzoxazole or thiazole cores. Substituents include nitrobenzamido groups, differing from the methoxy and methylsulfonyl groups in the target compound .
Substituent Effects
- The methylsulfonyl group in the target compound may improve binding to hydrophobic pockets in biological targets compared to benzhydryl () or dioxolane (Compound 32) substituents.
- Methoxy groups in the target compound could enhance metabolic stability and solubility relative to halogenated or non-polar analogs .
Anticancer Potential
- Compounds : Exhibit apoptosis-inducing activity via benzhydryl-piperazine-benzoxazole/thiazole conjugates. The target compound’s methylsulfonyl group may enhance specificity for cancer-related enzymes or receptors .
- Thiazolyl-Pyrazolines () : Show dual EGFR/HER2 inhibition. The target compound lacks a pyrazoline core but shares a benzothiazole moiety, suggesting possible kinase inhibitory activity .
Antimicrobial Activity
- 4-Thiazolidinones-Benzothiazole Conjugates (): Demonstrate MIC values of 15.6–125 µg/mL against E. coli and C. albicans. The target compound’s methoxy and methylsulfonyl groups may modulate similar activity through DNA interaction or enzyme inhibition .
Enzyme Inhibition
- 1,4-Benzodioxin-Thiadiazole Analogs () : Inhibit α-amylase and α-glucosidase. The target compound’s piperazine linker could confer conformational flexibility for binding to enzyme active sites .
Comparative Data Table
Research Implications
The structural uniqueness of 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole positions it as a promising candidate for:
Q & A
Q. Q: What are the key steps in synthesizing 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole?
A: The synthesis typically involves:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Step 2: Introduction of the piperazine ring using nucleophilic substitution, often requiring coupling agents like EDCI/HOBt for amide bond formation .
- Step 3: Sulfonylation at the 6-position of the benzo[d]thiazole using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 4: Purification via column chromatography and recrystallization in ethanol/dichloromethane mixtures .
Critical Parameters: Reaction temperatures (often 80–100°C for cyclization) and solvent choice (e.g., DMF for polar intermediates) significantly impact yields .
Advanced Synthesis: Addressing Low Yields in Piperazine Coupling
Q. Q: How can researchers optimize the coupling efficiency of the piperazine moiety?
A: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Pre-activation: Use of in situ activation with carbodiimides (e.g., DCC) to form reactive intermediates .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 12 hr) and improves regioselectivity .
- Solvent optimization: Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
- Monitoring: TLC or HPLC to track reaction progress and isolate byproducts early .
Basic Characterization Techniques
Q. Q: What analytical methods are essential for confirming the compound’s structure?
A:
- NMR Spectroscopy:
- ¹H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- ¹³C NMR: Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 110–115 ppm) groups .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 489.08) .
- HPLC: Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Characterization: Resolving Spectral Ambiguities
Q. Q: How to interpret overlapping signals in NMR spectra of this compound?
A: Overlapping aromatic protons (δ 6.5–8.0 ppm) can be resolved via:
- 2D NMR: COSY and HSQC differentiate coupled protons and assign quaternary carbons .
- Deuterated Solvents: Use of DMSO-d6 to sharpen methoxy and sulfonyl signals .
- Variable Temperature NMR: Reduces rotational isomerism in the piperazine ring .
Basic Biological Activity Profiling
Q. Q: What standard assays evaluate the compound’s biological activity?
A:
- Enzyme Inhibition: IC50 determination against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial Screening: Broth microdilution (MIC) against S. aureus and E. coli .
- Cytotoxicity: SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) with GI50 values .
Advanced Biological Studies: Addressing Cell Line Specificity
Q. Q: Why does the compound show variable cytotoxicity across cancer cell lines?
A: Factors include:
- ABC Transporter Expression: Overexpression in resistant lines (e.g., DLD-1) reduces intracellular accumulation .
- Metabolic Stability: Liver microsomal assays (e.g., rat S9 fractions) predict hepatic clearance differences .
- Target Heterogeneity: Variant kinase isoforms in different tissues (e.g., HER2 in MCF-7) .
Methodological Fix: Co-treatment with efflux inhibitors (e.g., verapamil) or isoform-specific siRNA knockdown .
Structure-Activity Relationship (SAR) Basics
Q. Q: Which structural features are critical for activity?
A: Key groups:
- 4,7-Dimethoxy: Enhances membrane permeability via logP optimization .
- Methylsulfonyl: Stabilizes interactions with kinase ATP-binding pockets .
- Piperazine Linker: Maintains conformational flexibility for target engagement .
SAR Validation: Analog synthesis (e.g., replacing piperazine with morpholine) reduces potency by >50% .
Advanced SAR: Designing Derivatives with Improved Selectivity
Q. Q: How to reduce off-target effects while retaining efficacy?
A:
- Bioisosteric Replacement: Swap benzo[d]thiazole with pyridothiazole to alter H-bonding patterns .
- Prodrug Strategies: Introduce ester moieties at the 2-position for tumor-specific activation .
- Molecular Dynamics Simulations: Identify residues in target enzymes (e.g., 14-α-demethylase) for selective binding .
Data Contradictions: Reconciling Discrepant IC50 Values
Q. Q: How to address conflicting IC50 values reported in literature?
A: Common causes:
- Assay Conditions: Variability in ATP concentrations (e.g., 10 µM vs. 1 mM) skews kinase inhibition data .
- Compound Purity: Impurities >5% (e.g., de-methylated byproducts) artificially inflate potency .
- Cell Line Drift: Authenticate lines via STR profiling to exclude cross-contamination .
Best Practice: Replicate assays with in-house synthesized batches and standardized protocols .
Mechanistic Studies: Elucidating the Mode of Action
Q. Q: What advanced techniques identify the compound’s molecular targets?
A:
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement by stabilizing proteins upon binding .
- Kinase Profiling Panels: Screen against 100+ kinases (e.g., DiscoverX) to identify off-targets .
- CRISPR-Cas9 Knockout: Validate essentiality of suspected targets (e.g., PI3K) in isogenic cell lines .
Toxicity and Selectivity Profiling
Q. Q: How to assess selectivity between cancerous and normal cells?
A:
- Primary Cell Assays: Test on non-cancerous lines (e.g., WI-38 fibroblasts) to calculate selectivity indices (SI = GI50_normal / GI50_cancer) .
- hERG Channel Inhibition: Patch-clamp electrophysiology to rule out cardiotoxicity .
- Metabolomics: Identify off-pathway effects via LC-MS profiling of treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
